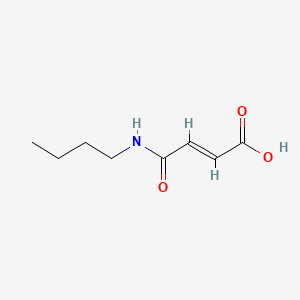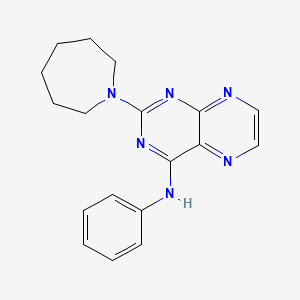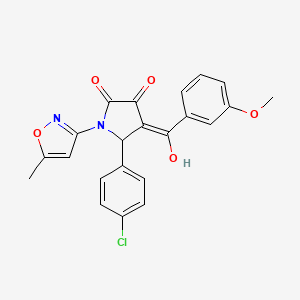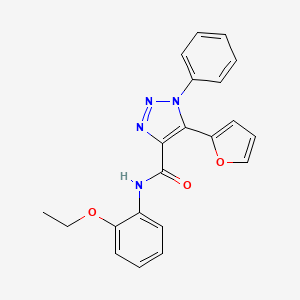
(2E)-3-(butylcarbamoyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(Butylcarbamoyl)prop-2-enoic acid, also known as BCPA, is a carboxylic acid that is used as a reagent in various scientific experiments. It is a colorless, water-soluble liquid that is slightly soluble in alcohols, ethers, and other organic solvents. BCPA has a variety of applications in organic chemistry, biochemistry, and pharmaceutical research.
科学的研究の応用
(2E)-3-(butylcarbamoyl)prop-2-enoic acid has a variety of applications in scientific research. It is used as a reagent in organic synthesis, particularly in the synthesis of carboxylic acids, esters, amides, and ketones. It is also used as a catalyst in the synthesis of polymers and as a reactant in the synthesis of pharmaceuticals. In biochemistry, (2E)-3-(butylcarbamoyl)prop-2-enoic acid is used as a reagent in enzyme-catalyzed reactions and as a reactant in the synthesis of peptides.
作用機序
(2E)-3-(butylcarbamoyl)prop-2-enoic acid acts as a proton acceptor in organic reactions. It is a strong acid and can be used to catalyze a variety of organic reactions. It is also used as a reactant in the synthesis of carboxylic acids, esters, amides, and ketones.
Biochemical and Physiological Effects
(2E)-3-(butylcarbamoyl)prop-2-enoic acid is a strong acid and can be corrosive to the skin and eyes. In addition, it can be toxic if ingested or inhaled. Therefore, it is important to use safety precautions when handling (2E)-3-(butylcarbamoyl)prop-2-enoic acid. In laboratory experiments, (2E)-3-(butylcarbamoyl)prop-2-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of enzymes involved in the synthesis of fatty acids and peptides. It has also been shown to have anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
One of the main advantages of using (2E)-3-(butylcarbamoyl)prop-2-enoic acid in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. However, there are some limitations to using (2E)-3-(butylcarbamoyl)prop-2-enoic acid in laboratory experiments. It is a strong acid and can be corrosive to skin and eyes. It is also toxic if ingested or inhaled. Therefore, it is important to use safety precautions when handling (2E)-3-(butylcarbamoyl)prop-2-enoic acid.
将来の方向性
(2E)-3-(butylcarbamoyl)prop-2-enoic acid has a variety of applications in scientific research and can be used as a reagent in organic synthesis, biochemistry, and pharmaceutical research. As research in these areas continues to progress, there are many potential future directions for (2E)-3-(butylcarbamoyl)prop-2-enoic acid. For example, (2E)-3-(butylcarbamoyl)prop-2-enoic acid could be used as a reactant in the synthesis of polymers or as a catalyst in the synthesis of pharmaceuticals. Additionally, further research into the biochemical and physiological effects of (2E)-3-(butylcarbamoyl)prop-2-enoic acid could lead to the development of new treatments for diseases and other medical conditions.
合成法
(2E)-3-(butylcarbamoyl)prop-2-enoic acid is synthesized from the reaction of butyl isocyanate and propionic acid in the presence of a catalytic amount of sulfuric acid. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0 to 20 degrees Celsius. The reaction is typically completed within 1 to 2 hours. The product is then isolated by filtration and washed with aqueous sodium bicarbonate solution to remove any unreacted materials.
特性
IUPAC Name |
(E)-4-(butylamino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-3-6-9-7(10)4-5-8(11)12/h4-5H,2-3,6H2,1H3,(H,9,10)(H,11,12)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWIWYDBTBVVIA-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(butylamino)-4-oxobut-2-enoic acid | |
CAS RN |
4733-76-0 |
Source


|
| Record name | 2-Butenoic acid, 4-(butylamino)-4-oxo-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004733760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate](/img/structure/B6421282.png)
![4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,5-dimethoxybenzoate](/img/structure/B6421287.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6421292.png)
![1-(2-methoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea](/img/structure/B6421308.png)
![N-(2,4-difluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6421314.png)
![3-[2-(4-{3-[(1-ethynylcyclohexyl)oxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6421320.png)



![2-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6421342.png)
![2-(4-chloro-2-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B6421352.png)
![5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B6421362.png)
![N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B6421368.png)
